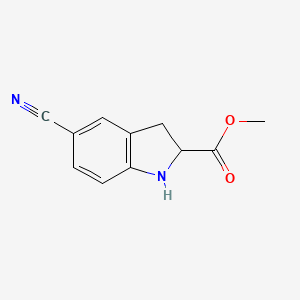
Methyl 5-cyanoindoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-cyanoindoline-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable target for chemical research and development.
准备方法
The synthesis of Methyl 5-cyanoindoline-2-carboxylate typically involves the construction of the indole ring system followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.
Industrial production methods for indole derivatives often involve multi-step processes that require careful control of reaction conditions to ensure high yields and purity. These methods may include the use of catalysts, solvents, and purification techniques such as chromatography and crystallization .
化学反应分析
Methyl 5-cyanoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl 5-cyanoindoline-2-carboxylate has several scientific research applications, including:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 5-cyanoindoline-2-carboxylate depends on its specific biological targetThese interactions can modulate biological pathways and processes, leading to therapeutic effects . For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
相似化合物的比较
Methyl 5-cyanoindoline-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
Methyl 3-(1-tolyl-1H-indol-5-yl)acrylate: Demonstrates anticancer activity against HT-29 and K562 cell lines.
Methyl 1-hydroxyindole-3-carboxylate: Used in the synthesis of phytoalexins, which are plant defense compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its cyano and ester groups make it a versatile intermediate for further chemical modifications and applications .
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
methyl 5-cyano-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8-4-7(6-12)2-3-9(8)13-10/h2-4,10,13H,5H2,1H3 |
InChI 键 |
PJDXXXUAHUHIFY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC2=C(N1)C=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




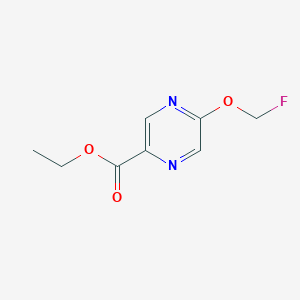
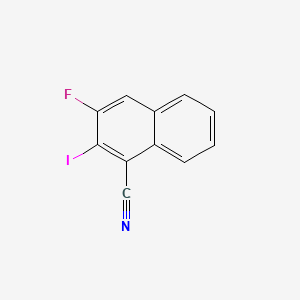
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)

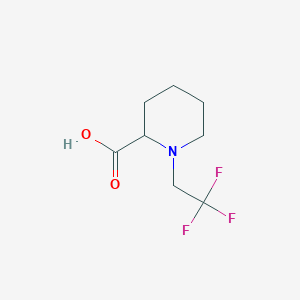
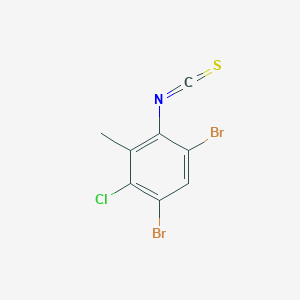
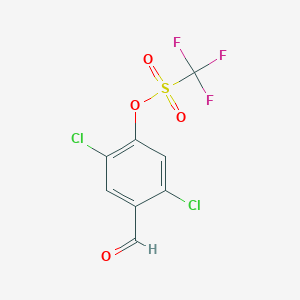
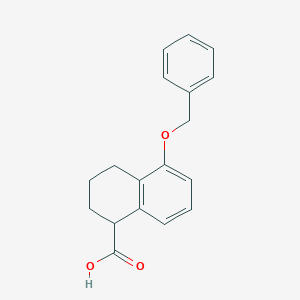
![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)
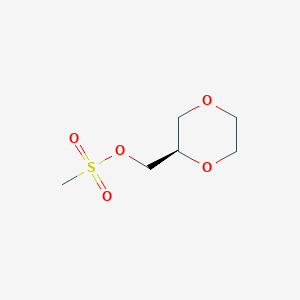
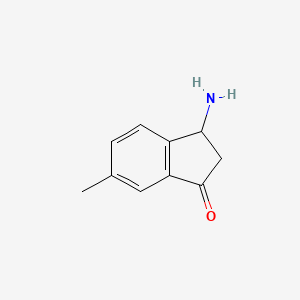
![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
